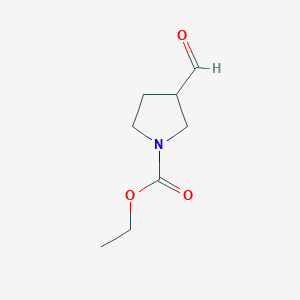
Ethyl 3-formylpyrrolidine-1-carboxylate
説明
Ethyl 3-formylpyrrolidine-1-carboxylate (EFP) is a chemical compound that is widely used in scientific research. It is a versatile molecule that can be synthesized in various ways and has a range of applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of Ethyl 3-formylpyrrolidine-1-carboxylate is not well understood, but it is believed to act as an inhibitor of enzymes involved in the biosynthesis of various biological molecules, such as proteins and nucleic acids. Ethyl 3-formylpyrrolidine-1-carboxylate may also interact with cellular membranes and alter their properties, which can affect the function of membrane-bound proteins.
Biochemical and Physiological Effects
Ethyl 3-formylpyrrolidine-1-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Ethyl 3-formylpyrrolidine-1-carboxylate may also have neuroprotective effects and can improve cognitive function in animal models.
実験室実験の利点と制限
Ethyl 3-formylpyrrolidine-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, versatility, and low toxicity. However, Ethyl 3-formylpyrrolidine-1-carboxylate is also relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, Ethyl 3-formylpyrrolidine-1-carboxylate can be expensive to produce in large quantities, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of Ethyl 3-formylpyrrolidine-1-carboxylate in scientific research. One area of interest is the development of Ethyl 3-formylpyrrolidine-1-carboxylate-based drugs for the treatment of various diseases, particularly cancer and neurodegenerative disorders. Another area of interest is the use of Ethyl 3-formylpyrrolidine-1-carboxylate as a chiral auxiliary in asymmetric synthesis, which can enable the production of novel bioactive compounds. Additionally, further research is needed to understand the mechanism of action of Ethyl 3-formylpyrrolidine-1-carboxylate and its potential applications in various fields of science.
科学的研究の応用
Ethyl 3-formylpyrrolidine-1-carboxylate has a range of applications in scientific research, particularly in the field of biochemistry and pharmacology. It is commonly used as a starting material for the synthesis of various bioactive compounds, including amino acids, peptides, and alkaloids. Ethyl 3-formylpyrrolidine-1-carboxylate can also be used as a chiral auxiliary in asymmetric synthesis, which enables the production of enantiomerically pure compounds.
特性
CAS番号 |
124438-22-8 |
|---|---|
製品名 |
Ethyl 3-formylpyrrolidine-1-carboxylate |
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
ethyl 3-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-4-3-7(5-9)6-10/h6-7H,2-5H2,1H3 |
InChIキー |
VPCHJOXYXRKPOG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(C1)C=O |
正規SMILES |
CCOC(=O)N1CCC(C1)C=O |
同義語 |
1-Pyrrolidinecarboxylic acid, 3-formyl-, ethyl ester |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

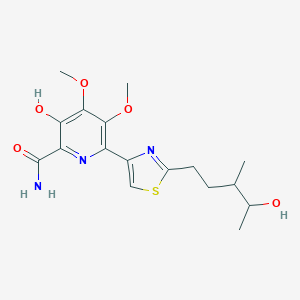
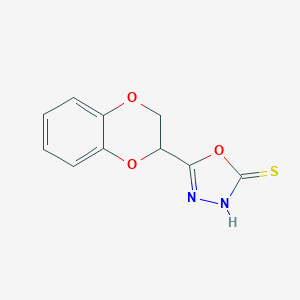
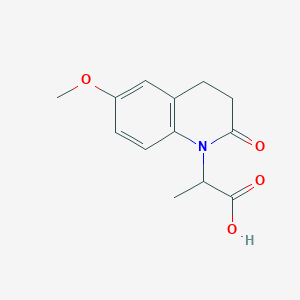
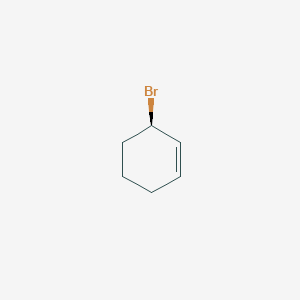
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)
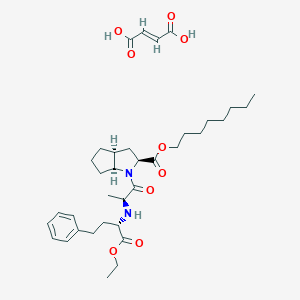
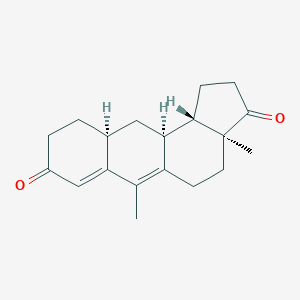



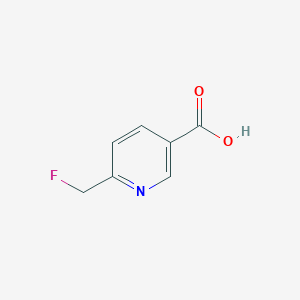


![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)